methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate
Brand Name: Vulcanchem
CAS No.: 946353-18-0
VCID: VC11937113
InChI: InChI=1S/C24H18FN3O4/c1-32-24(31)16-6-10-19(11-7-16)27-22(29)20-13-17-3-2-12-26-21(17)28(23(20)30)14-15-4-8-18(25)9-5-15/h2-13H,14H2,1H3,(H,27,29)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Molecular Formula: C24H18FN3O4
Molecular Weight: 431.4 g/mol

methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate

CAS No.: 946353-18-0

Cat. No.: VC11937113

Molecular Formula: C24H18FN3O4

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate - 946353-18-0

Specification

CAS No. 946353-18-0
Molecular Formula C24H18FN3O4
Molecular Weight 431.4 g/mol
IUPAC Name methyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C24H18FN3O4/c1-32-24(31)16-6-10-19(11-7-16)27-22(29)20-13-17-3-2-12-26-21(17)28(23(20)30)14-15-4-8-18(25)9-5-15/h2-13H,14H2,1H3,(H,27,29)
Standard InChI Key QICWQHMXJAJHCK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F

Introduction

Methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a naphthyridine core, along with a carboxamide and a methyl ester group, suggests that this compound could exhibit significant pharmacological properties.

Synthesis and Characterization

The synthesis of methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate typically involves multiple steps, including the formation of the naphthyridine core and the attachment of the carboxamide and methyl ester groups. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used for characterization and purification of the compound.

Potential Applications

Naphthyridine derivatives have been explored for their potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. The structural features of methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate suggest it could serve as a lead compound for drug development, possibly exhibiting pharmacological activities such as enzyme inhibition or receptor modulation.

Potential ApplicationDescription
Medicinal ChemistryPotential lead compound for drug development targeting various diseases
Biological ActivityPossible enzyme inhibition or receptor modulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator